molecular formula C7H5ClN2 B1357548 7-Chloroimidazo[1,2-a]pyridine CAS No. 4532-25-6

7-Chloroimidazo[1,2-a]pyridine

Cat. No. B1357548
CAS RN: 4532-25-6
M. Wt: 152.58 g/mol
InChI Key: NGHRUBVFDAKWBC-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of imidazo[1,2-a]pyridine, a bicyclic system with a bridgehead nitrogen atom . This compound has been attracting substantial interest due to its potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 7-Chloroimidazo[1,2-a]pyridine, has been well studied in the past decade . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A convenient and efficient synthesis has been described for the preparation of imidazo pyridine derivatives .


Molecular Structure Analysis

The molecular structure of 7-Chloroimidazo[1,2-a]pyridine includes a chlorine atom attached to the seventh carbon atom in the imidazo[1,2-a]pyridine ring . The InChI code for this compound is InChI=1S/C7H5ClN2.ClH/c8-6-1-3-10-4-2-9-7 (10)5-6;/h1-5H;1H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been the subject of various chemical reactions. The synthesis of these compounds has been well studied, with emphasis on seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Pharmaceutical Applications

7-Chloroimidazo[1,2-a]pyridine derivatives have shown promise in the pharmaceutical field, particularly as potential anti-cancer drugs. Their unique structure allows for the development of compounds that can interact with various biological targets, offering new avenues for cancer treatment .

Materials Science

In materials science, these compounds are explored for their luminescent properties, which can be utilized in creating new materials with specific optical characteristics. This has implications for developing advanced materials with tailored properties for various applications .

Optoelectronic Devices

The luminescent features of 7-Chloroimidazo[1,2-a]pyridine derivatives also make them suitable for use in optoelectronic devices. They can serve as emitters or components in devices that require precise control of light emission .

Sensors

These compounds are being researched for their potential use in sensor technology. Their ability to emit light under certain conditions can be harnessed to detect various substances or changes in the environment .

Confocal Microscopy and Imaging

In the field of microscopy and imaging, 7-Chloroimidazo[1,2-a]pyridine derivatives can be used as emitters to enhance the quality of images obtained through confocal microscopy, aiding in more detailed and accurate scientific research .

Anti-Tuberculosis Agents

Recent studies have indicated that imidazo[1,2-a]pyridine analogues may play a role as anti-tuberculosis agents. In animal models, certain derivatives have shown significant reduction in bacterial load, suggesting potential therapeutic applications against tuberculosis .

Mechanism of Action

While the specific mechanism of action for 7-Chloroimidazo[1,2-a]pyridine is not mentioned in the retrieved papers, imidazo[1,2-a]pyridinecarboxamides (IPAs) are known to be QcrB inhibitors of Mycobacterium tuberculosis . It is possible that 7-Chloroimidazo[1,2-a]pyridine may have a similar mechanism of action.

properties

IUPAC Name

7-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHRUBVFDAKWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599277
Record name 7-Chloroimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4532-25-6
Record name 7-Chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloroimidazo[1,2-a]pyridine
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-pyridin-2-ylamine (25.0 g, 0.194 mol) in EtOH (250 ml) was added NaHCO3 (32.7 g, 0.389 mol) followed by a 50% solution of chloroacetaldehyde in water (37 mL, 0.292 mol). The mixture was refluxed for 6 h. The solvents were removed under reduced pressure and the crude mixture was diluted with water (250 ml) and extracted with EtOAc (2×125 ml). The combined organic layers were washed with brine (50 ml), dried (MgSO4), filtered and concentrated under reduced pressure to give 7-chloro-imidazo[1,2-a]pyridine (32.7 g). 1H NMR (400 MHz, CDCl3) δ 8.06 (1H, d), 7.64 (2H, d), 7.56 (1H, s), 6.79 (1H, dd).
Quantity
25 g
Type
reactant
Reaction Step One
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32.7 g
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reactant
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250 mL
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solvent
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solution
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0 (± 1) mol
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37 mL
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Synthesis routes and methods II

Procedure details

4-Chloro-pyridin-2-ylamine (1 eq, 38.9 mmol, 5 g) is added to a solution of chloroacetic aldehyde (3 eq, 117 mmol, 15.1 ml) in EtOH (60 ml). NaHCO3 (2 eq, 77.8 mmol, 6.53 g) is added and the reaction mixture is heated at reflux for 17 h. The solvent is removed in vacuo and the product is purified by flash column chromatography eluting with 8:2 DCM/MeOH to afford 7-chloro-imidazo-[1,2-a]-pyridine as a red solid; [M+H]+=153
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
chloroacetic aldehyde
Quantity
15.1 mL
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reactant
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Quantity
60 mL
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reactant
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6.53 g
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reactant
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Synthesis routes and methods III

Procedure details

A stirred suspension of 4-chloropyridin-2-ylamine (6.20 g, 48.2 mmol), chloroacetaldehyde (11.4 g of a 50 wt % solution in water, 73 mmol) and sodium hydrogencarbonate (8.09 g, 96.4 mmol) in ethanol (70 ml) was heated under reflux for 6 h. The solvent was evaporated and the residue partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over sodium sulphate and concentrated in vacuo to give an orange oil. This oil was purified by silica gel chromatography eluting with 50% ethyl acetate in isohexane to afford 7-chloroimidazo[1,2-α]pyridine (5.60 g, 75%) as a white crystalline solid. 1H NMR (400 MHz, CDCl3) δH 6.78 (1H, d, J 7), 7.56 (1H, s), 7.63 (2H, s), 8.05 (1H, d, J 7).
Quantity
6.2 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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8.09 g
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reactant
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70 mL
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 4-Chloro-pyridin-2-ylamine (12.8 g, 100 mmol, 1.0 equiv) in EtOH (170 ml) was added NaHCO3 (16.8 g, 200 mmol, 2.0 equiv) followed by chloroacetaldehyde (19.0 ml, 150 mmol, 1.5 equiv). The mixture was refluxed for 6 h. Solvents removed under reduced pressure and the crude mixture was partitioned between water and EtOAc. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The product was purified by column chromatography (SiO2, eluted with 50% EtOAC-petrol) to afford 13.2 g of product. MS: [M+H]+=153.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
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19 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 7-chloroimidazo[1,2-a]pyridine synthesized?

A1: The research paper describes a straightforward synthesis of 7-chloroimidazo[1,2-a]pyridine. [] It involves the reaction of bromoacetaldehyde with 2-amino-4-chloropyridine. This suggests a condensation reaction where the amine group of 2-amino-4-chloropyridine reacts with the aldehyde group of bromoacetaldehyde, leading to the formation of the imidazo[1,2-a]pyridine ring system with a chlorine atom at the 7th position.

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